molecular formula C7H14ClNO4 B3056670 Ethyl glutamate hydrochloride CAS No. 73270-47-0

Ethyl glutamate hydrochloride

Cat. No. B3056670
CAS RN: 73270-47-0
M. Wt: 211.64 g/mol
InChI Key: JEDUWQDSBRHBIP-JEDNCBNOSA-N
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Description

Ethyl glutamate hydrochloride, also known as L-Glutamic acid diethyl ester hydrochloride, is a derivative of the amino acid glutamate . It is used in the synthesis of oligo(γ-ethyl L-glutamate) via oligomerization catalyzed by papain and L-glutamic acid-based dendritic compounds . It is also used in cosmetic formulations for its antistatic effect, making the skin supple and smooth, and improving hair quality .


Synthesis Analysis

The synthesis of Ethyl glutamate hydrochloride involves a separation and detection method that uses high-performance liquid chromatography. The stationary phase is a silica gel chiral column, and the mobile phase is a reverse phase solvent: aqueous perchloric acid solution-acetonitrile . This method is characterized by good separation degree, high sensitivity, and strong specificity .


Molecular Structure Analysis

The molecular formula of Ethyl glutamate hydrochloride is C9H17NO4·HCl, with a molecular weight of 239.70 . The structure includes a glutamic acid core with two ethyl ester groups attached to the carboxyl groups .


Chemical Reactions Analysis

Ethyl glutamate hydrochloride can be used in the synthesis of oligo(γ-ethyl L-glutamate) via oligomerization catalyzed by papain . It can also be used in the synthesis of poly(α-peptide) by polymerization and copolymerization in the presence of protease catalysts .


Physical And Chemical Properties Analysis

Ethyl glutamate hydrochloride is a solid at room temperature . It has a melting point of 108-110 °C . It is soluble in water .

Scientific Research Applications

Neurotransmitter Research

Ethyl glutamate hydrochloride, a variant of glutamate, plays a significant role in neurotransmitter research. Glutamate is the principal excitatory neurotransmitter in the brain, and its pathways are crucial in understanding various neurological conditions. Studies have examined glutamate's role in the mechanism of action of antidepressants and in the pathophysiology of major depression, as highlighted in the research by Berman et al. (2000) which explored the treatment effects of NMDA (N-methyl-D-aspartate) receptor antagonists in patients with depression (Berman et al., 2000). Additionally, Meldrum (2000) reviewed the physiology and pathology of glutamate as a neurotransmitter in the brain, underscoring its significance in various neurological disorders (Meldrum, 2000).

Polymer and Material Science

Ethyl glutamate hydrochloride is utilized in polymer and material science for oligomerization processes. Li et al. (2006) demonstrated its application in the papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride, providing insights into efficient synthesis methods for polymeric materials (Li et al., 2006).

Biochemical and Analytical Methods

In analytical chemistry, ethyl glutamate hydrochloride plays a role in developing sensitive and selective methods for analyzing compounds. For example, Maddala et al. (2016) developed a GC-MS method for analyzing genotoxic impurities in Dobutamine hydrochloride, showcasing the broader applicability of ethyl glutamate derivatives in analytical techniques (Maddala et al., 2016).

Neuroprotection and Neuropharmacology

Research on ethyl glutamate hydrochloride extends into the exploration of neuroprotective compounds and their mechanisms. Studies such as those by Eom et al. (2017) on compounds from Reynoutria sachalinensis have investigated the neuroprotective activity against glutamate-induced oxidative toxicity, contributing to the understanding of neurological disorder treatments (Eom et al., 2017).

Glutamate Biosensor Development

The development of glutamate biosensors for medical and neurological research is another application. Sirca et al. (2014) reported on the creation of an amperometric microbiosensor for glutamate, highlighting the integration of ethyl glutamate hydrochloride in technological advancements in biosensor technology (Sirca et al., 2014).

Safety And Hazards

When handling Ethyl glutamate hydrochloride, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Research on Ethyl glutamate hydrochloride and related compounds is ongoing. For instance, studies are exploring the potential of L-glutamic acid hydrochloride in the development of organic nonlinear optical single crystals for optoelectronic and photonic devices . Another area of interest is the development of electrochemical aptamer-based sensors for glutamate, which could have significant implications for monitoring neurotransmitter release .

properties

IUPAC Name

(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-2-12-6(9)4-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDUWQDSBRHBIP-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl glutamate hydrochloride

CAS RN

73270-47-0
Record name L-Glutamic acid, 5-ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73270-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl glutamate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073270470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-ethyl L-2-aminoglutarate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL GLUTAMATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320Q96F2B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Coleman - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… shown (Part I11 *) that a simple route is available for the preparation of 4-2’carbethoxyethyl-~-oxazolid-2 : 5-dione by reaction of carbonyl chloride with y-ethyl glutamate hydrochloride. …
Number of citations: 40 pubs.rsc.org
WJ Humphlett, CV Wilson - The Journal of Organic Chemistry, 1961 - ACS Publications
The usual methods for preparing isocyanates from amino ester hydrochlorides fail inmany cases. A new, rapid procedure, uncomplicated by secondary reactions, is described for …
Number of citations: 32 pubs.acs.org
A Neuberger - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… Ethyl glutamate hydrochloride was obtained by esterification of glutamic acid in the usual manner and was twice recrystallized. Glutamic acid was a carefully recrystallized commercial …
Number of citations: 72 www.ncbi.nlm.nih.gov
AR Church - 1969 - repository.library.fresnostate.edu
… 5 The first step was the preparation of /-ethyl glutamate hydrochloride by the method of Bergmann and Zervas (8), Hie hydrochloride vias pnitrobenzoylated by treatment with p-…
M Devenney, J Grimshaw… - Journal of the Chemical …, 1998 - pubs.rsc.org
… Conversion to the 4-(2-ethoxycarbonylethyl)oxazolidine-2,5-dione was achieved by treatment of the γ-ethyl -glutamate hydrochloride with excess phosgene in dioxane.Reaction of this …
Number of citations: 4 pubs.rsc.org
FE King, TJ King, AJ Warwick - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… Ethyl glutamate hydrochloride (from 25 g. of glutamic acid) was dissolved in water (100 cc) saturated with potassium carbonate and the mixture extracted 10 times with ether. The crude …
Number of citations: 46 pubs.rsc.org
M Loriga, G Vitale, G Paglietti - Il Farmaco, 1998 - Elsevier
… (9) in dimethylacetarnide (DMA) at room temperature, while compound 5e was obtained by reaction of the acid 4n with the commercially available ethyl glutamate hydrochloride. …
Number of citations: 18 www.sciencedirect.com
JH Boothe, J Semb, CW Waller, RB Angier… - Journal of the …, 1949 - ACS Publications
Condensation of cyclopentane with phenylacetonitrile, p-methoxyphenylacetonitrile and 2-thienylacetonitrile gave the corresponding cyclopentylidene arylacetonitriles. …
Number of citations: 30 pubs.acs.org
SB Needleman - 1957 - search.proquest.com
The author wishes to acknowledge w ith gratitude the continued guidance and in sp ira tio n of Drs. L. Fosdick and RQ Blackwell who kindly served as the advisors fo r th is project. He …
Number of citations: 0 search.proquest.com

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